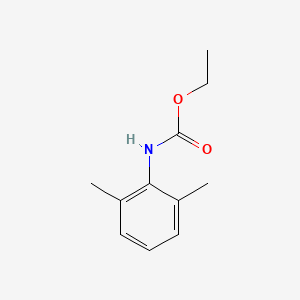![molecular formula C20H18BrN5 B2425715 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline CAS No. 866870-58-8](/img/structure/B2425715.png)
3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are part of the N-containing heterocyclic compounds and have been associated with a wide range of biopharmaceutical activities .
Synthesis Analysis
Quinazolines can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of quinazolines . These reactions provide new entries into pharmaceutical ingredients of increasing complexity .
Molecular Structure Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .
Chemical Reactions Analysis
Quinazoline derivatives have been found to undergo various chemical reactions . They are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazoline derivatives, including triazoloquinazolines, exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines. For instance, 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline has demonstrated significant inhibition of cell viability in breast cancer (MCF-7) cells . Further studies are needed to elucidate its precise mechanisms and potential clinical applications.
Antibacterial Activity
Quinazolines and their derivatives possess antibacterial properties. These compounds could serve as novel antibiotics to combat drug-resistant bacterial strains. Researchers have explored the antimicrobial effects of quinazolinones, including 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline , against various bacterial species . Investigating their structure-activity relationships (SAR) is crucial for optimizing their efficacy.
Adenosine Receptor Antagonism
Triazoloquinazolines, including our compound of interest, may interact with adenosine receptors. These interactions could have implications for neurological disorders, cardiovascular health, and other physiological processes .
Direcciones Futuras
The future directions in the research of quinazoline derivatives involve the development of novel synthetic methods and the exploration of their potential applications in the fields of biology, pesticides, and medicine . Transition-metal-catalyzed reactions, in particular, have shown promise in the construction of quinazoline scaffolds .
Mecanismo De Acción
Target of Action
3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline is a derivative of quinazoline, a class of compounds known to exhibit significant biological activities Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) . They also inhibit chromatin-associated proteins in histones .
Mode of Action
For instance, they can inhibit the activity of enzymes like ULK1 and histone methyltransferase (G9a) . This inhibition can lead to changes in cellular processes, such as autophagy and gene expression.
Biochemical Pathways
Quinazoline derivatives have been associated with the regulation of autophagy and chromatin remodeling , which can affect various downstream cellular processes.
Result of Action
Quinazoline derivatives have been associated with anticancer activity , potentially due to their ability to inhibit key enzymes involved in cancer progression .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZPMZPBLYRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

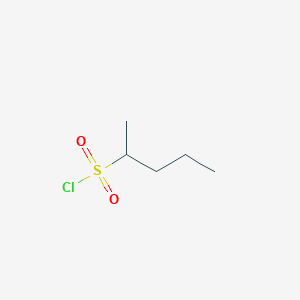
![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)
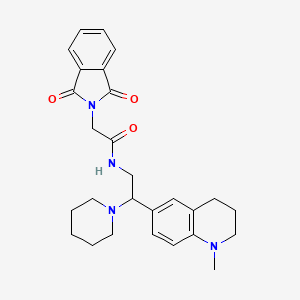
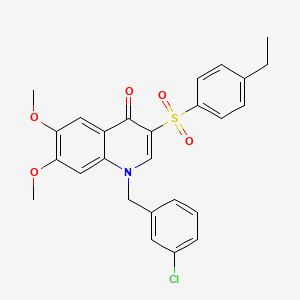
![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)
![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)


![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)
![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)
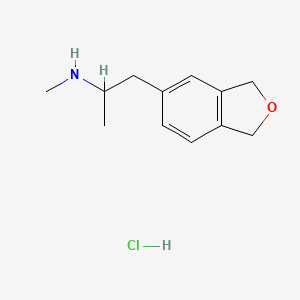
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)

